"Methyl 1-methylpiperidine-4-carboxylate" fundamental properties
"Methyl 1-methylpiperidine-4-carboxylate" fundamental properties
An In-depth Technical Guide on the Core Properties of Methyl 1-methylpiperidine-4-carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of key chemical intermediates is paramount. Methyl 1-methylpiperidine-4-carboxylate, a notable piperidine derivative, serves as a crucial building block in the synthesis of a variety of complex molecules, particularly within the pharmaceutical landscape. This technical guide provides a comprehensive overview of its core properties, synthesis, and safety information, presented in a clear and accessible format.
Chemical Identity and Physical Properties
Methyl 1-methylpiperidine-4-carboxylate is the methyl ester of 1-methylpiperidine-4-carboxylic acid. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in many biologically active compounds. The presence of the N-methyl group and the methyl ester at the 4-position dictates its reactivity and physical characteristics.
Table 1: Physicochemical Properties of Methyl 1-methylpiperidine-4-carboxylate and Related Compounds
| Property | Value | Compound | Source |
| Molecular Formula | C8H15NO2 | Methyl 1-methylpiperidine-4-carboxylate | Inferred from structure |
| Molecular Weight | 157.21 g/mol | Methyl 1-methylpiperidine-4-carboxylate | Inferred from structure |
| Appearance | Clear liquid | Methyl 1-methylpiperidine-4-carboxylate | [1] |
| Molecular Formula | C7H13NO2 | 1-Methylpiperidine-4-carboxylic acid | [2][3] |
| Molecular Weight | 143.18 g/mol | 1-Methylpiperidine-4-carboxylic acid | [2][3] |
| Melting Point | 135 - 139 °C | 1-Methylpiperidine-4-carboxylic acid | [4] |
| Density | Approx. 1.1 g/cm³ | 1-Methylpiperidine-4-carboxylic acid | [4] |
| Solubility in Water | Moderate | 1-Methylpiperidine-4-carboxylic acid | [4] |
| pKa | Around 4 - 5 | 1-Methylpiperidine-4-carboxylic acid | [4] |
| Molecular Formula | C7H14ClNO2 | 1-Methylpiperidine-4-carboxylic acid hydrochloride | [5][6] |
| Molecular Weight | 179.64 g/mol | 1-Methylpiperidine-4-carboxylic acid hydrochloride | [5][6] |
| Melting Point | 190-192 °C | Methyl piperidine-4-carboxylate hydrochloride | [7] |
Synthesis and Experimental Protocols
The synthesis of methyl 1-methylpiperidine-4-carboxylate can be achieved through the esterification of 1-methylisonipecotic acid (1-methylpiperidine-4-carboxylic acid). A common method involves the use of thionyl chloride in methanol.
Experimental Protocol: Synthesis of Methyl 1-methylpiperidine-4-carboxylate[1]
Materials:
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1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol)
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Methanol (350 mL)
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Thionyl chloride (112.8 mL)
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Sodium carbonate
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Methylene chloride
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Ice-salt bath
Procedure:
-
A solution of 1-methylisonipecotic acid hydrochloride in methanol is prepared in a suitable reaction vessel equipped with a stirrer.
-
The solution is cooled to -10 °C using an ice-salt bath.
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Thionyl chloride is added dropwise to the stirred and cooled solution over a period of 1 hour.
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After the addition is complete, the ice-salt bath is removed, and the reaction mixture is allowed to warm to 40 °C.
-
The reaction is held at 40 °C for 2 hours.
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The solution is then brought to a pH of approximately 8 by the addition of sodium carbonate.
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The product is extracted with methylene chloride.
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The organic layer is dried and the solvent is evaporated to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid.
Yield: 136.88 g (87%)
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis workflow for Methyl 1-methylpiperidine-4-carboxylate.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of the synthesized compound.
Table 2: Spectroscopic Data for Methyl 1-methylpiperidine-4-carboxylate Hydrochloride
| Type | Data | Source |
| IR (KBr, cm⁻¹) | 3615 (NH), 3412 (OH), 1720 (C=O of COOH), 1610 (C=O), 1516 (C-N) | [7] |
| ¹H-NMR (500 MHz, CDCl₃, δ/ppm) | 9.2 (s, 1H, HCl), 9.0 (s, 1H, NH), 3.62 (s, 3H, -COOCH₃), 3.2-3.18 (m, 2H, >N-CH₂-), 2.92-2.86 (m, 2H, >N-CH₂-), 2.7 (m, 1H), 1.98 (m, 2H), 1.8-1.72 (m, 2H) | [7] |
| MS (m/z) | 206.22 (M+1, 98%), 228.21 (M+Na, 100%) | [7] |
Note: The provided spectroscopic data is for the hydrochloride salt of the target compound. The IR spectrum confirmed the presence of the methyl ester.[1]
Chemical Reactivity and Applications
Methyl 1-methylpiperidine-4-carboxylate is a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. The tertiary amine of the piperidine ring can act as a nucleophile.
This compound and its derivatives are valuable in medicinal chemistry. Piperidine scaffolds are present in numerous pharmaceuticals, and this particular intermediate can be used in the synthesis of novel drug candidates. For instance, related piperidine derivatives have been investigated for their potential as antitubercular agents and kinase inhibitors.[8][9]
Safety and Handling
The safe handling of all chemical compounds is critical in a research environment. The available safety data largely pertains to the parent carboxylic acid and its hydrochloride salt.
Table 3: GHS Hazard Information for 1-Methylpiperidine-4-carboxylic Acid
| Hazard Statement | Code | Description | Source |
| Causes skin irritation | H315 | [2][3] | |
| Causes serious eye irritation | H319 | [2][3] | |
| May cause respiratory irritation | H335 | [2] |
Precautionary Statements:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[2][10]
-
Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2][10]
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Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][10]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[10]
The logical relationship for handling a chemical substance based on its hazard profile is depicted below.
Caption: Logical workflow for handling hazardous chemicals.
Conclusion
Methyl 1-methylpiperidine-4-carboxylate is a valuable chemical intermediate with well-defined properties and synthesis routes. Its utility in the construction of more complex, biologically active molecules makes it a compound of significant interest to the scientific community, particularly in the field of drug discovery and development. A thorough understanding of its synthesis, characteristics, and safe handling procedures is essential for its effective and responsible use in research.
References
- 1. prepchem.com [prepchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methylpiperidine-4-carboxylic Acid | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 5. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy Methyl 4-methylpiperidine-1-carboxylate (EVT-8923797) [evitachem.com]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
